4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide
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Overview
Description
4-Isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to have the potential to activate or stop certain biochemical pathways . This can lead to a variety of downstream effects, depending on the specific pathways involved.
Result of Action
Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide are not fully understood yet. It is known that the compound can undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that involves the transfer of electrons.
Cellular Effects
The cellular effects of this compound are currently under investigation. Preliminary studies suggest that it may have anticancer activity, as it has been tested against the NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that the compound can undergo free radical reactions , suggesting that it may exert its effects at the molecular level through the generation of free radicals.
Preparation Methods
The synthesis of 4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide typically involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with isopropoxybenzamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-Isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound has shown promise in studies related to cell signaling and enzyme inhibition.
Medicine: Research indicates potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
4-Isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13(2)24-17-11-9-16(10-12-17)19(23)22-20-21-18(14(3)25-20)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEQJNGNGFGUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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